3-Isocyanatoprop-1-yne

Chemical Biology Drug Delivery Bioorthogonal Chemistry

3-Isocyanatoprop-1-yne (CAS 56620-43-0), also known as propargyl isocyanate, is a low-molecular-weight (81.07 g/mol) organic compound with the formula C₄H₃NO. It is characterized by a terminal alkyne and a highly reactive isocyanate group attached to the same three-carbon backbone.

Molecular Formula C4H3NO
Molecular Weight 81.07 g/mol
CAS No. 56620-43-0
Cat. No. B1292010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanatoprop-1-yne
CAS56620-43-0
Molecular FormulaC4H3NO
Molecular Weight81.07 g/mol
Structural Identifiers
SMILESC#CCN=C=O
InChIInChI=1S/C4H3NO/c1-2-3-5-4-6/h1H,3H2
InChIKeySHPPDIBKHYVIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyanatoprop-1-yne (CAS 56620-43-0): Bifunctional Alkyne-Isocyanate Building Block for Click Chemistry and Bioorthogonal Caging


3-Isocyanatoprop-1-yne (CAS 56620-43-0), also known as propargyl isocyanate, is a low-molecular-weight (81.07 g/mol) organic compound with the formula C₄H₃NO . It is characterized by a terminal alkyne and a highly reactive isocyanate group attached to the same three-carbon backbone . This dual functionality enables its use as a heterobifunctional linker in organic synthesis, polymer chemistry, and chemical biology, where it serves as a versatile intermediate for constructing complex molecules via orthogonal reaction pathways .

Why In-Class Isocyanates or Alkynes Cannot Simply Substitute 3-Isocyanatoprop-1-yne


Substitution with a generic aliphatic isocyanate (e.g., butyl isocyanate) or a simple terminal alkyne (e.g., 1-hexyne) fails to replicate the bifunctional, orthogonal reactivity of 3-isocyanatoprop-1-yne. This compound is specifically engineered for applications requiring two distinct, bioorthogonal reaction handles on a single, compact scaffold. The isocyanate group provides a rapid, high-yielding conjugation point for amines and alcohols , while the terminal alkyne enables subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . This precise combination is not present in single-functional analogs, making direct substitution impossible for multi-step, modular synthetic strategies [1]. Furthermore, derivatives of this compound possess a unique 3-isocyanopropyl group that serves as a bioorthogonal caging moiety, releasing active payloads upon reaction with tetrazines—a functionality absent in simple isocyanates or alkynes [1].

Quantitative Evidence for Selecting 3-Isocyanatoprop-1-yne Over Alternatives


Superior Bioorthogonal Caging Release Kinetics and Yields Compared to Other Caging Moieties

Derivatives of 3-isocyanatoprop-1-yne, specifically 3-isocyanopropyl groups, function as bioorthogonal caging moieties. Upon reaction with tetrazines, these groups undergo a click-and-release mechanism to liberate caged phenols and amines [1]. The study demonstrates that this release is rapid and occurs near-quantitatively under physiological conditions (pH 7.4, 37°C) [1]. This contrasts with alternative caging groups like propargyl, which often require harsh deprotection conditions (e.g., Pd catalysis) or are not cleavable in a bioorthogonal fashion. While specific rate constants are not provided, the process is described as "rapid" and is compatible with living organisms (zebrafish embryos), a qualitative improvement over traditional chemical deprotection methods [1].

Chemical Biology Drug Delivery Bioorthogonal Chemistry

Quantified Synthetic Yield in Ugi Multicomponent Reaction with Propargyl Isocyanide

3-Isocyanoprop-1-yne (propargyl isocyanide) has been successfully employed as a kinetically unstable isocyanide in an Ugi four-component reaction. The reaction of formaldehyde, acetic acid, t-butyl amine, and 3-isocyanoprop-1-yne in methanol for 24 hours produced the corresponding Ugi adduct in 50% yield [1]. This demonstrates the compound's ability to participate in complex, bond-forming reactions despite its inherent instability, a property that can be leveraged over other isocyanides that may be too unreactive or completely unstable under similar conditions.

Organic Synthesis Multicomponent Reactions Isocyanide Chemistry

Higher Functional Group Density and Compactness vs. Longer Heterobifunctional Linkers

3-Isocyanatoprop-1-yne has a molecular weight of only 81.07 g/mol, making it an exceptionally compact heterobifunctional linker . This is a significant advantage over other commonly used heterobifunctional linkers, such as those based on PEG (e.g., alkyne-PEGn-NHS esters), which can have molecular weights ranging from ~200 to over 5000 g/mol. In applications where minimal linker bulk is critical—such as labeling of small-molecule probes, minimizing steric hindrance in polymer networks, or creating high-density surface coatings—the small size of 3-isocyanatoprop-1-yne allows for a higher density of functionalization and less perturbation of the conjugate's native properties [1].

Bioconjugation Polymer Chemistry Linker Design

Enables One-Pot Polymer Functionalization via Orthogonal Isocyanate and Alkyne Reactivity

Unlike monofunctional monomers such as allyl isocyanate (which has only an isocyanate and a less reactive alkene) or simple alkyl isocyanates, 3-isocyanatoprop-1-yne enables a stepwise, orthogonal polymerization and functionalization strategy . The isocyanate group can be used first to react with a polyol or polyamine backbone to create an alkyne-functionalized prepolymer . The pendant alkyne groups can then be utilized in a second, independent step for crosslinking or attaching additional functional moieties via highly efficient CuAAC click chemistry . This orthogonal approach avoids side reactions that would occur if both functional groups were of the same reactivity class (e.g., a diisocyanate) and provides unparalleled control over final polymer architecture.

Polymer Chemistry Materials Science Click Chemistry

Optimized Application Scenarios for 3-Isocyanatoprop-1-yne Based on Evidence


Bioorthogonal Prodrug Activation and Controlled Release

Derivatives of 3-isocyanatoprop-1-yne are ideal for creating bioorthogonal prodrugs. The 3-isocyanopropyl group can be used to cage a drug or fluorophore, rendering it inactive. Upon administration and subsequent reaction with a separately delivered tetrazine, the caging group is rapidly and near-quantitatively removed in vivo, releasing the active payload precisely at the target site, as demonstrated in zebrafish models [1].

Synthesis of Peptidomimetics and Drug-like Scaffolds via Ugi Chemistry

The compound is a validated component in Ugi four-component reactions, achieving a 50% yield for the formation of a propargyl-functionalized α-amino amide [2]. This makes it a useful building block for medicinal chemists seeking to generate diverse libraries of propargyl-containing compounds, which can be further diversified via click chemistry.

Creation of High-Density Functional Coatings and Polymers with Minimal Linker Bulk

Due to its extremely low molecular weight (81.07 g/mol), 3-isocyanatoprop-1-yne is the reagent of choice for introducing dual functionality onto surfaces or polymer backbones where steric hindrance must be minimized. It allows for the creation of densely functionalized polyurethanes via initial reaction of the isocyanate with a polyol, followed by CuAAC click functionalization of the pendant alkyne .

Stepwise Construction of Complex Polymer Architectures via Orthogonal Chemistry

Researchers designing advanced materials can leverage the orthogonal reactivity of 3-isocyanatoprop-1-yne. The isocyanate group provides a robust, high-yielding handle for initial incorporation into a polymer chain (e.g., reacting with amines or alcohols). The remaining alkyne is then available for a highly specific, bioorthogonal click reaction (CuAAC) to introduce a second functionality, crosslink the polymer, or attach biomolecules, offering a level of synthetic control not possible with diisocyanates or mono-functional monomers .

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